molecular formula C8H12N2S B3391388 4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine CAS No. 1698908-50-7

4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine

Cat. No.: B3391388
CAS No.: 1698908-50-7
M. Wt: 168.26 g/mol
InChI Key: WGGSVUFHXVAWIF-UHFFFAOYSA-N
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Description

4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine (CAS 1698908-50-7) is a chemical compound with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol. It is supplied as a yellow solid that should be stored sealed in dry conditions at room temperature . As a member of the 2-aminothiazole family, this scaffold is widely recognized as a key building block in medicinal chemistry for the synthesis of dyes and pharmaceuticals, and is known for its diverse physiological activities . Compounds featuring both cyclobutane and thiazole functionalities are of significant importance in anticancer research, as structures like these can inhibit cell division and tumor growth . Furthermore, thiazole derivatives have been identified as crucial scaffolds in the development of modulators for P-glycoprotein (P-gp), an ATP-binding cassette transporter responsible for multidrug resistance (MDR) in cancer cells . Research into such compounds aims to overcome this resistance and improve the efficacy of chemotherapeutic drugs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclobutyl-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-7(6-3-2-4-6)10-8(9)11-5/h6H,2-4H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGSVUFHXVAWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290476
Record name 4-Cyclobutyl-5-methyl-2-thiazolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698908-50-7
Record name 4-Cyclobutyl-5-methyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698908-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclobutyl-5-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Cyclobutyl 5 Methyl 1,3 Thiazol 2 Amine

Established Synthetic Pathways to 2-Aminothiazoles

The construction of the 2-aminothiazole (B372263) core can be achieved through several reliable synthetic strategies. These methods generally involve the formation of the five-membered ring through the reaction of precursors that provide the necessary sulfur, nitrogen, and carbon atoms.

The most prominent and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis, first reported in 1887. chemicalbook.com This reaction involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide derivative. chemicalbook.comresearchgate.net The versatility of the Hantzsch synthesis lies in its tolerance for a wide variety of substituents on both the α-halocarbonyl and the thiourea, allowing for the creation of a diverse library of substituted thiazoles. mdpi.com

Variations of this method have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. nih.govorganic-chemistry.org These include the use of microwave irradiation, which can dramatically shorten reaction times from hours to minutes and often results in higher yields compared to conventional heating. nih.gov Furthermore, solid-supported syntheses and the use of various catalysts have been explored to facilitate product isolation and improve reaction efficiency. chemicalbook.comrsc.org

While the Hantzsch synthesis is dominant, several other methods for forming the thiazole ring have been reported. These alternatives can be particularly useful when the required precursors for the Hantzsch route are unstable or difficult to access.

Cook-Heilborn Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.

Copper-Catalyzed Reactions: Modern synthetic methods include the copper-catalyzed coupling of oxime acetates with isothiocyanates, which proceeds under mild conditions to form various 4-substituted and 4,5-disubstituted 2-aminothiazoles. organic-chemistry.org

Multi-component Reactions: Some strategies involve the direct combination of a carbonyl compound and thiourea using a condensing agent like bromine. chemicalbook.com Another approach utilizes the reaction of vinyl azides with potassium thiocyanate (B1210189), catalyzed by palladium, to selectively form 4-substituted 2-aminothiazoles. organic-chemistry.org

Development and Optimization of Synthetic Routes for 4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine

The synthesis of the target compound, this compound, is most effectively achieved via the Hantzsch thiazole synthesis, which provides a direct and efficient pathway to the desired substitution pattern.

The Hantzsch synthesis for this compound requires two key precursors:

Thiourea: A readily available and inexpensive reagent that provides the N-C-N backbone and the sulfur atom for the thiazole ring.

α-Haloketone: The specific ketone required is 3-bromo-3-cyclobutylbutan-2-one . This precursor dictates the substitution at the 4- and 5-positions of the final thiazole ring.

The synthesis of the α-haloketone precursor is a critical step. It is typically prepared by the α-halogenation of the corresponding ketone, 3-cyclobutylbutan-2-one . This halogenation can be achieved using standard brominating agents, such as bromine (Br₂) in an appropriate solvent like methanol or acetic acid, or N-bromosuccinimide (NBS). The reaction proceeds by forming an enol or enolate intermediate of the ketone, which then attacks the electrophilic bromine source.

The efficiency of the Hantzsch synthesis is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and the use of catalysts is crucial for maximizing yield and purity.

Solvent Effects: Ethanol (B145695) is a commonly used solvent for this reaction, as it effectively dissolves both the α-haloketone and thiourea and facilitates the reaction upon heating. bohrium.com Studies on similar syntheses have shown that a mixture of water and ethanol can also be effective. researchgate.net The choice of solvent can influence reaction rate and the ease of product isolation.

Temperature: The reaction is typically performed under reflux to ensure a sufficient reaction rate. nih.gov However, microwave-assisted synthesis has emerged as a superior alternative. researchgate.net By using microwave irradiation, the reaction can be completed in as little as 10-15 minutes at temperatures around 120-150°C, compared to several hours required for conventional heating. nih.govresearchgate.net

Catalysis: While the reaction can proceed without a catalyst, the addition of a mild base, such as triethylamine (NEt₃), can accelerate the reaction by neutralizing the hydrogen halide formed as a byproduct. bohrium.com Other catalysts, including various homogenous and heterogonous systems, have also been reported to enhance the synthesis of 2-aminothiazoles. chemicalbook.com

The following table summarizes typical conditions used in Hantzsch-type syntheses for 2-aminothiazoles, which are applicable to the synthesis of the target compound.

ParameterConditionOutcomeSource
Heating Method Conventional RefluxLonger reaction times (e.g., 8 hours) nih.gov
Heating Method Microwave IrradiationShorter reaction times (10-15 mins), often higher yields nih.govresearchgate.net
Solvent Ethanol (EtOH)Good yields, common solvent bohrium.com
Solvent Methanol (MeOH)Effective, but can lead to lower yields than microwave nih.gov
Solvent Water/Ethanol mixtureEffective green chemistry option researchgate.net
Catalyst None (Neat)Possible, especially under microwave conditions researchgate.net
Catalyst Triethylamine (NEt₃)Mild base, accelerates reaction bohrium.com

The reaction mechanism for the Hantzsch synthesis of this compound from 3-bromo-3-cyclobutylbutan-2-one and thiourea proceeds through a well-established sequence of steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon atom bearing the bromine atom in the α-haloketone. This step forms an S-alkylated isothiourea salt intermediate.

Intramolecular Cyclization: The amino group of the isothiourea intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization step forms a five-membered heterocyclic intermediate, a 2-amino-4-hydroxythiazoline derivative.

Dehydration: The final step is the acid-catalyzed dehydration of the thiazoline intermediate. The hydroxyl group is protonated and eliminated as a water molecule, resulting in the formation of a double bond within the ring. This aromatization step yields the stable 2-aminothiazole ring structure of the final product, this compound.

This sequence of nucleophilic addition, cyclization, and elimination provides a reliable and high-yielding route to the target molecule.

Green Chemistry Approaches in 2-Aminothiazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of 2-aminothiazoles, a class of compounds to which this compound belongs, several green methodologies have been developed to improve efficiency and environmental performance compared to traditional methods.

Solvent-Free Methods

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. In the context of 2-aminothiazole synthesis, the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide or thiourea, has been adapted to solvent-free conditions. organic-chemistry.orgchemhelpasap.com

These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by heating the mixture in the absence of a solvent. organic-chemistry.org This approach offers several advantages:

Reduced Waste: Eliminates solvent waste, which is a major contributor to chemical refuse.

Simplified Work-up: Products can often be isolated directly from the reaction mixture through simple filtration, avoiding complex extraction and purification steps.

Increased Safety: Reduces risks associated with flammable and toxic solvents.

Potential for Higher Yields: The high concentration of reactants can lead to faster reaction rates and improved yields. organic-chemistry.org

One study demonstrated a simple, fast, and eco-friendly solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea, where reactions proceeded to completion in seconds with good yields. organic-chemistry.org Another approach involves performing the reaction of a ketone, iodine, and thiourea under microwave irradiation without any solvent. researchgate.net

Table 1: General Comparison of Solvent-Based vs. Solvent-Free Synthesis for 2-Aminothiazoles This is a generalized table, as no specific data exists for this compound.

Feature Conventional Solvent-Based Synthesis Solvent-Free Synthesis
Reaction Medium Organic Solvents (e.g., Ethanol, Toluene) None or minimal grinding agent
Environmental Impact High (Solvent VOCs, waste) Low
Reaction Time Hours Minutes to Hours researchgate.net
Work-up Procedure Extraction, Chromatography Filtration, Recrystallization

| Energy Consumption | Often requires prolonged heating/reflux | Can be lower, especially if combined with microwave |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased yields, and often higher product purity compared to conventional heating methods. medmedchem.comjusst.org Microwave energy directly heats the reaction mixture, leading to rapid and uniform temperature increases that can dramatically accelerate reaction rates. medmedchem.com

For the synthesis of 2-aminothiazole derivatives, microwave irradiation has been successfully applied, often in combination with solvent-free conditions or the use of green solvents like polyethylene glycol (PEG) or water. medmedchem.comresearchgate.net The typical Hantzsch synthesis involving a ketone, a halogenating agent (like iodine), and thiourea can be completed in minutes under microwave irradiation, whereas conventional methods might take several hours. jusst.orgnih.gov

Key benefits of microwave-assisted synthesis for 2-aminothiazoles include:

Rapid Reaction Times: Reactions are often completed in minutes instead of hours. medmedchem.comnih.gov

Higher Yields: Improved reaction kinetics often lead to better yields and fewer side products. jusst.org

Energy Efficiency: Direct heating of the sample is more energy-efficient than heating a large oil or water bath.

Enhanced Purity: The reduction in side reactions can simplify purification.

Table 2: Illustrative Reaction Conditions for Microwave-Assisted 2-Aminothiazole Synthesis This table is based on general findings for related compounds, not this compound.

Reactants Power (W) Time (min) Solvent Yield (%) Reference
Substituted Ketone, Thiourea, Iodine 170 5 - 15 None Good to High jusst.org

Catalyst Selection for Enhanced Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com The ideal reaction has 100% atom economy. The traditional Hantzsch synthesis, while effective, produces byproducts (e.g., water and an inorganic salt), which lowers its atom economy. chemhelpasap.com

To improve this, research has focused on developing catalytic, one-pot procedures that minimize waste. The selection of a catalyst is crucial for enhancing efficiency and promoting atom economy.

Reusable Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported tungstosilisic acid or montmorillonite-K10 clay, offer significant advantages. researchgate.netmdpi.com They can be easily separated from the reaction mixture by filtration and reused multiple times, reducing waste and cost.

Replacing Toxic Reagents: Green catalytic methods often aim to replace hazardous reagents. For example, some methods replace toxic halogenating agents like elemental iodine or bromine with greener alternatives that can be used in catalytic amounts or are inherently safer. rsc.org

By combining a ketone, thiourea, and an oxidant or halogen source in a single pot with a recyclable catalyst, the synthesis of 2-aminothiazoles can be made significantly more atom-economical and environmentally friendly. mdpi.comrsc.org

Advanced Structural Analysis and Conformational Studies

X-ray Crystallography of 4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine and Its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for this compound is not widely published, analysis of its derivatives and other 2-aminothiazoles reveals key structural motifs and interaction patterns that are fundamental to this class of compounds. researchgate.netnih.govuq.edu.au

The crystal packing of 2-aminothiazole (B372263) derivatives is heavily influenced by the formation of robust hydrogen-bonded networks. uq.edu.au A recurrent and highly stable supramolecular motif observed in the crystal structures of 2-aminothiazole co-crystals is the R²₂(8) graph set dimer. nih.govnih.gov This pattern typically involves the amino group and the thiazole (B1198619) ring's nitrogen atom forming a dimeric structure through hydrogen bonds, often with a co-crystallizing agent like a carboxylic acid. nih.gov

In the crystal lattice, these primary dimer assemblies are further organized into more complex, higher-order structures. For instance, studies on 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one show that N—H⋯N hydrogen bonds link molecules into dimers, which then form layers. nih.gov These layers subsequently create a three-dimensional architecture stabilized by weaker interactions. uq.edu.aunih.gov It is highly probable that this compound would exhibit similar self-assembly behavior, driven by the strong hydrogen-bonding capability of its 2-amino group and thiazole nitrogen.

The stability and arrangement of molecules in the crystal lattice are governed by a variety of intermolecular forces.

Hydrogen Bonding: This is the predominant interaction in 2-aminothiazole structures. The exocyclic amino group (-NH₂) serves as a hydrogen bond donor, while the endocyclic thiazole nitrogen (N3) acts as an acceptor. nih.gov In the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, pairs of molecules are linked by N—H⋯N hydrogen bonds. nih.gov Additionally, N—H⋯O and C—H⋯O interactions are common when co-formers or other functional groups are present. nih.govmdpi.com

Halogen Bonding: While not intrinsic to this compound itself, derivatives containing halogens would introduce the possibility of halogen bonding, where a halogen atom acts as an electrophilic region and interacts with a nucleophile like a nitrogen or oxygen atom.

Interaction TypeDonorAcceptorTypical Role in 2-Aminothiazoles
Hydrogen Bond N-H (amino group)N (thiazole ring), O (carbonyl)Formation of primary dimers and layers. nih.govnih.gov
Hydrogen Bond C-H (alkyl/aryl)O (carbonyl), π-systemConsolidation of molecular packing. nih.gov
π-π Stacking Thiazole RingThiazole RingStabilization of layered structures.

Conformational Analysis using Spectroscopic Methods

Spectroscopic techniques provide valuable information about molecular conformation in various states, complementing the static picture from X-ray crystallography.

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecule's functional groups and its conformation. For this compound, vibrational spectroscopy can offer insights into the puckered conformation of the cyclobutyl ring. Substituted cyclobutane (B1203170) rings have characteristic absorption regions in their IR spectra that can help confirm their presence and provide clues about their conformation. dtic.mil

Studies on cyclobutanecarboxylic acid, a model compound, show that the ring system has several characteristic vibrations. dtic.mil The analysis of these spectra, often aided by computational modeling, can help determine the preferred conformation (e.g., puckered vs. planar) of the cyclobutyl substituent attached to the thiazole ring. Furthermore, the characteristic stretching and bending frequencies of the C=N, C-S, and N-H bonds in the aminothiazole core can be identified, confirming the molecular structure. researchgate.net

While basic NMR confirms the connectivity of atoms, advanced techniques like 2D NMR are essential for unambiguous stereochemical assignments and detailed structural elucidation, particularly for complex molecules. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical. rsc.org

HSQC correlates proton and carbon signals that are directly bonded, confirming C-H connections.

HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton and assigning quaternary carbons. nih.gov

NOESY identifies protons that are close in space, even if they are not directly connected through bonds. rsc.org This is particularly useful for determining the relative stereochemistry and preferred conformation of the substituents. For this compound, NOESY experiments could reveal the spatial relationship between the protons of the cyclobutyl ring and the methyl group, providing insight into the rotational orientation of the cyclobutyl moiety relative to the thiazole ring.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

For the related compound 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, Hirshfeld analysis reveals the quantitative contributions of various interactions. nih.gov The analysis generates a 2D "fingerprint plot" that summarizes the intermolecular contacts. The most significant contributor to the crystal packing in this analogue is H⋯H contacts, accounting for 37.6% of the surface, which is typical for organic molecules rich in hydrogen. nih.gov

Other major contributors include O⋯H/H⋯O (16.8%), S⋯H/H⋯S (15.4%), and N⋯H/H⋯N (13.0%) contacts, highlighting the quantitative importance of hydrogen bonding involving oxygen, sulfur, and nitrogen atoms. nih.gov C⋯H/H⋯C contacts also play a role (7.6%), representing van der Waals forces and weaker C-H⋯π interactions. nih.gov It is expected that this compound would show a similar distribution, dominated by H⋯H, N⋯H, and S⋯H contacts.

Contact TypePercentage ContributionDescription
H⋯H 37.6%Represents general van der Waals forces. nih.gov
O⋯H/H⋯O 16.8%Quantifies hydrogen bonds involving oxygen. nih.gov
S⋯H/H⋯S 15.4%Indicates interactions with the thiazole sulfur atom. nih.gov
N⋯H/H⋯N 13.0%Quantifies N-H⋯N hydrogen bonds. nih.gov
C⋯H/H⋯C 7.6%Includes van der Waals forces and C-H⋯π interactions. nih.gov
Data based on the analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one as a representative analogue. nih.gov

An article on the theoretical and computational chemistry of this compound cannot be generated. A thorough search for scientific literature and data pertaining to this specific chemical compound has yielded no results for the requested analyses, including quantum chemical calculations (DFT), molecular modeling and docking simulations, or molecular dynamics simulations.

There is no available research in the public domain that would provide the necessary data to populate the outlined sections on energy landscapes, tautomerism, frontier molecular orbitals, ligand-target interactions, binding affinity, or conformational flexibility for this compound. Without published studies, any attempt to create the requested content would be speculative and not based on scientifically validated findings.

Theoretical and Computational Chemistry of 4 Cyclobutyl 5 Methyl 1,3 Thiazol 2 Amine

Prediction of Spectroscopic Properties (excluding basic identification data)

Due to a lack of specific published research on the isolated compound 4-cyclobutyl-5-methyl-1,3-thiazol-2-amine , this article cannot provide detailed, previously published theoretical and computational findings for its spectroscopic properties. Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic characteristics of novel molecules. researchgate.net These theoretical investigations are crucial for complementing experimental data and providing a deeper understanding of a compound's electronic structure and behavior.

Typically, computational studies on similar thiazole (B1198619) derivatives involve optimizing the molecular geometry and then calculating various properties. researchgate.netresearchgate.net For instance, methods such as B3LYP with basis sets like 6-31G(d,p) are commonly employed to predict vibrational frequencies and NMR chemical shifts. researchgate.net Time-dependent DFT (TD-DFT) is the standard approach for calculating electronic absorption spectra. scielo.org.za

While direct data for This compound is unavailable in the provided search results, the following sections outline the established theoretical methodologies that would be applied to predict its spectroscopic properties.

Theoretical IR and NMR Chemical Shift Prediction

The prediction of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for This compound would begin with the in silico modeling of the molecule. Using quantum chemical software, the three-dimensional structure of the compound would be optimized to find its lowest energy conformation. This optimized geometry is a prerequisite for accurate frequency and chemical shift calculations.

For IR spectra prediction, computational methods are used to calculate the vibrational frequencies corresponding to the different modes of molecular motion. These calculations can help in assigning the characteristic absorption bands that would be observed in an experimental IR spectrum. For related thiazole compounds, theoretical calculations have been shown to be in good agreement with experimental values, aiding in the identification of key functional groups such as C=N, C-S, and N-H stretching and bending vibrations. researchgate.netresearchgate.net

For NMR chemical shift prediction, the Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach. scielo.org.za This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts (δ) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These theoretical predictions for ¹H and ¹³C NMR spectra are invaluable for structural elucidation. In studies of similar molecules, a strong correlation between calculated and experimental chemical shifts has been demonstrated. researchgate.net

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Data Type Predicted Values
Key IR Vibrational Frequencies (cm⁻¹) Data not available
¹H NMR Chemical Shifts (ppm) Data not available
¹³C NMR Chemical Shifts (ppm) Data not available
UV-Vis λmax (nm) Data not available

UV-Vis Absorption and Fluorescence Property Prediction

The electronic absorption properties of This compound in the ultraviolet-visible (UV-Vis) range would typically be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations often involve modeling the compound in different solvents to account for solvatochromic effects.

The prediction of fluorescence properties is more complex. It involves the study of the first electronic excited state's geometry and energy. After initial absorption of light (excitation), the molecule relaxes to the lowest vibrational level of the first excited state before emitting a photon to return to the ground state. The energy difference between the excited and ground states determines the wavelength of the emitted fluorescent light. Computational studies on related heterocyclic systems have explored their emission properties, often in the context of developing fluorescent probes.

For many thiazole derivatives, the electronic transitions are of a π → π* nature, involving the delocalized electrons of the heterocyclic ring system. Substituents on the thiazole ring can significantly influence the absorption and emission wavelengths.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring, in general, is susceptible to electrophilic attack, and its reactivity is significantly influenced by the substituents it bears. The 2-amino group is a strong activating group, which enhances the electron density of the thiazole ring, thereby facilitating electrophilic aromatic substitution. In 2-aminothiazoles, the C5-position is the most nucleophilic and is the primary site for such reactions.

Due to the existing substitution at the C4 and C5 positions in 4-cyclobutyl-5-methyl-1,3-thiazol-2-amine, direct electrophilic substitution on the thiazole ring is not a typical reaction pathway. Standard reactions like nitration, halogenation, or Friedel-Crafts acylation would require forcing conditions and may lead to decomposition rather than substitution on the heterocyclic core. However, palladium-catalyzed C-H arylation reactions have been developed for 2-aminothiazoles, which selectively occur at the C4 position if it is unsubstituted. nagoya-u.ac.jp Given that the C4 and C5 positions are already occupied in the title compound, such C-H activation reactions on the thiazole ring itself are not feasible.

Reactions Involving the 2-Amino Group

The exocyclic 2-amino group is a primary nucleophilic center and readily participates in a variety of chemical reactions.

The 2-amino group of this compound can be readily modified through standard N-functionalization reactions.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base proceeds smoothly to yield the corresponding N-acylated derivatives. nih.gov For instance, treatment with acetic anhydride (B1165640) can produce N-(4-cyclobutyl-5-methylthiazol-2-yl)acetamide. nih.gov This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Direct N-alkylation with alkyl halides can be achieved, though it may sometimes lead to a mixture of mono- and di-alkylated products. The choice of solvent and base is crucial for controlling the selectivity of this transformation.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient method for the N-arylation of 2-aminothiazoles. acs.org This reaction allows for the coupling of the 2-amino group with a variety of aryl bromides and triflates, offering a broad scope for synthesizing N-aryl-2-aminothiazole derivatives. nih.govmit.edu The use of specific ligands and the addition of catalytic amounts of acetic acid can significantly enhance catalyst activity and reaction efficiency. acs.orgnih.gov

Table 1: Representative N-Functionalization Reactions of the 2-Amino Group

Reaction Type Reagent Example Product Type Typical Conditions
Acylation Acetic Anhydride N-Amide Base (e.g., Pyridine), Room Temp
Alkylation Methyl Iodide N-Alkyl Amine Base (e.g., K₂CO₃), Solvent (e.g., DMF)

The primary amino group of this compound readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. ijesi.org This reaction is typically acid-catalyzed and involves the removal of water. The resulting Schiff bases are versatile intermediates for further synthetic transformations. actascientific.com

The general reaction involves refluxing the 2-aminothiazole (B372263) with a suitable aldehyde or ketone in a solvent like ethanol (B145695). nih.govijper.org

Subsequent Transformations: The imine double bond in the Schiff base can be selectively reduced using reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary amine. Furthermore, these Schiff bases can act as precursors for the synthesis of more complex heterocyclic systems through cyclization reactions. actascientific.com For example, reaction with thioglycolic acid can lead to the formation of thiazolidinone derivatives. actascientific.com Thiazole-containing Schiff bases are of significant interest due to their coordination ability with transition metals and their wide range of biological applications. ijesi.orgnih.gov

Table 2: Schiff Base Formation and Transformation

Reactant Product Type Subsequent Transformation Product of Transformation
Benzaldehyde N-benzylidene-4-cyclobutyl-5-methylthiazol-2-amine Reduction (e.g., NaBH₄) N-benzyl-4-cyclobutyl-5-methylthiazol-2-amine

Cyclobutyl Ring Modifications and Their Impact on Molecular Properties

Direct modification of the cyclobutyl ring in the fully formed this compound is synthetically challenging. A more common strategy involves the synthesis of analogs with pre-modified cyclobutyl precursors. The cyclobutane (B1203170) moiety is a valuable structural feature in medicinal chemistry, often acting as a non-planar, rigid scaffold. nih.gov

Lipophilicity: As a saturated carbocycle, the cyclobutyl group increases the lipophilicity of the molecule compared to a smaller alkyl group. This can influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Steric Hindrance: The three-dimensional structure of the cyclobutyl ring provides steric bulk that can influence how the molecule binds to biological targets.

Conformational Rigidity: The ring's rigidity can lock the molecule into a specific conformation, which can be advantageous for receptor binding by reducing the entropic penalty upon binding.

Synthetic strategies to access analogs would typically involve starting with different substituted cyclobutyl ketones, which are then converted to the corresponding α-bromoketone and subsequently condensed with thiourea (B124793) in a Hantzsch-type thiazole synthesis. wikipedia.org Studies on related structures show that substituents on the cyclobutyl ring can significantly alter biological activity. dergipark.org.tr

Regioselective Functionalization of this compound

Achieving regioselective functionalization of this compound requires careful selection of reagents and reaction conditions to target a specific site among the thiazole ring, the amino group, and the cyclobutyl ring.

N-Functionalization vs. C-Functionalization: The most common site of reactivity is the exocyclic amino group. Reactions such as acylation, alkylation, arylation, and Schiff base formation occur selectively at this nitrogen under standard conditions. nih.govacs.orgnih.gov

Protecting Group Strategy: To perform reactions elsewhere on the molecule, the highly reactive 2-amino group often needs to be protected. Acylation is a common protection strategy. For example, by converting the amino group to an amide, its nucleophilicity is significantly reduced, which could potentially allow for functionalization at other positions, such as the cyclobutyl ring, via radical reactions, although this remains a challenging transformation.

Control of Arylation: As discussed, palladium catalysis can be fine-tuned. Specific ligand and catalyst systems have been developed to favor N-arylation of the amino group, while different conditions could, in principle, favor C-H arylation on the methyl or cyclobutyl groups, though this is less common for this specific substrate. nagoya-u.ac.jpnih.gov

Applications as a Chemical Building Block in Complex Molecular Synthesis

2-Aminothiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds. mdpi.comglobalresearchonline.net this compound serves as a valuable building block for the synthesis of more complex molecules. derpharmachemica.com

The general strategy involves using the 2-amino group as a handle for further elaboration. For example, it can be acylated with a complex carboxylic acid or coupled with another heterocyclic system to build larger, multi-functional molecules. nih.govsemanticscholar.org The thiazole core provides a stable, aromatic platform, while the cyclobutyl and methyl groups at the C4 and C5 positions can be used to fine-tune steric and electronic properties, as well as lipophilicity, to optimize interactions with biological targets. nih.gov N-propargylamines, for instance, are versatile building blocks that can be used to construct thiazole cores. nih.gov

The synthesis of novel amino acid-like building blocks often incorporates heterocyclic cores, and the 2-aminothiazole moiety can be integrated into peptide-like structures or other complex architectures for drug discovery. beilstein-journals.org

Exploration of Potential Biological Activities in Vitro Studies Only

High-Throughput Screening (HTS) in Defined in vitro Systems

High-throughput screening (HTS) serves as a critical initial step in drug discovery, allowing for the rapid assessment of large compound libraries against specific biological targets. For the 2-aminothiazole (B372263) scaffold, HTS has been instrumental in identifying hit compounds with diverse biological activities. For instance, HTS of a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate library led to the discovery of micromolar inhibitors of the kinesin HSET (KIFC1), a protein involved in cell division in cancer cells. nih.gov While specific HTS data for 4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine is not publicly available, the established success of HTS in identifying active thiazole (B1198619) derivatives suggests that this compound could be a valuable candidate for screening in various in vitro disease models.

Evaluation of Enzyme Inhibition Profiles (e.g., Kinases, Proteases)

The 2-aminothiazole core is a well-established pharmacophore for enzyme inhibitors. Various derivatives have demonstrated potent and selective inhibition of several enzyme classes.

Nitric Oxide Synthase (nNOS): Analogs of 2-aminopyridine-based inhibitors, where the aminopyridine ring was replaced with a 2-aminothiazole, were synthesized and evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS). nih.gov Although the 2-aminothiazole-based compound was less potent than its aminopyridine counterpart, this study highlights the potential of the thiazole ring in designing nNOS inhibitors. nih.gov

Carbonic Anhydrase and Cholinesterases: A study on 2-amino thiazole derivatives revealed significant inhibitory activity against carbonic anhydrase I and II isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Notably, 2-amino-4-(4-chlorophenyl)thiazole showed potent inhibition of hCA I with a Ki of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was a strong inhibitor of hCA II, AChE, and BChE with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): New thymol-3,4-disubstituted thiazole hybrids have been synthesized and identified as dual inhibitors of COX-2 and 5-LOX. semanticscholar.org Certain compounds in this series displayed in vitro inhibitory activity against COX-2 comparable to the commercial drug celecoxib. semanticscholar.org

The following table summarizes the enzyme inhibition data for various 2-aminothiazole derivatives:

Table 1: Enzyme Inhibition by 2-Aminothiazole Derivatives
Compound Class Target Enzyme Activity Reference
2-Aminothiazole analogs Neuronal Nitric Oxide Synthase (nNOS) Less potent than aminopyridine lead nih.gov
2-Amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase I (hCA I) Kᵢ = 0.008 µM nih.gov
2-Amino-4-(4-bromophenyl)thiazole Carbonic Anhydrase II (hCA II) Kᵢ = 0.124 µM nih.gov
2-Amino-4-(4-bromophenyl)thiazole Acetylcholinesterase (AChE) Kᵢ = 0.129 µM nih.gov
2-Amino-4-(4-bromophenyl)thiazole Butyrylcholinesterase (BChE) Kᵢ = 0.083 µM nih.gov
Thymol-3,4-disubstituted thiazole hybrids Cyclooxygenase-2 (COX-2) IC₅₀ values as low as 0.037 µM semanticscholar.org
Thymol-3,4-disubstituted thiazole hybrids 5-Lipoxygenase (5-LOX) Higher inhibitory activity than quercetin semanticscholar.org

Receptor Binding Assays with Defined Biological Targets (e.g., GPCRs, Ion Channels)

Aminothiazoles are recognized as ligands for various receptors. For example, they are known to act as ligands for estrogen receptors and as a novel class of adenosine (B11128) receptor antagonists. nih.gov While specific receptor binding data for this compound has not been reported, the versatility of the 2-aminothiazole scaffold suggests its potential for interaction with a range of biological receptors.

Cellular Assays for Defined Biological Processes (e.g., Cell Proliferation, Apoptosis, Signal Transduction)

The antiproliferative activity of 2-aminothiazole derivatives has been investigated in various cancer cell lines. A series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors and evaluated for their antiproliferative activity. nih.gov The most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibited IC₅₀ values between 0.36 and 0.86 μM in three different human cancer cell lines. nih.gov This compound was found to inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. nih.gov

Another study reported the synthesis of thiazole derivatives that were tested for their in vitro anticancer potential against Hepatocellular carcinoma cell lines (HepG-2) using MTT assays. mdpi.com The most promising compounds showed IC₅₀ values of 1.61 µg/mL and 1.98 µg/mL. mdpi.com These findings underscore the potential of the 2-aminothiazole scaffold in the development of new anticancer agents.

In Vitro Antimicrobial Efficacy (Antibacterial, Antifungal)

The 2-aminothiazole moiety is a common feature in compounds with antimicrobial properties. Numerous studies have demonstrated the in vitro efficacy of thiazole derivatives against a range of bacterial and fungal pathogens.

A series of 1,3-thiazole derivatives were evaluated for their antimicrobial activity against Gram-positive bacteria (methicillin-resistant Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal strain (Aspergillus niger). nih.gov Some of these compounds showed notable antibacterial and antifungal activities at concentrations between 50 and 200 μg/mL. nih.gov

In another study, novel thiazole-clubbed 1,3,4-oxadiazoles were synthesized and evaluated. nih.gov The results indicated that compounds with electron-withdrawing groups at the para position of a phenyl ring exhibited enhanced antibacterial activity. nih.gov Specifically, certain derivatives were identified as potent antibacterial and antifungal agents. nih.gov

The table below summarizes the antimicrobial activity of selected thiazole derivatives:

Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives
Compound/Derivative Test Organism Activity Reference
1,3-Thiazole derivatives Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Aspergillus niger MIC of 125–200 μg/mL nih.gov
Benzo[d]thiazole derivatives Gram-positive and Gram-negative bacteria, fungal cells Significant activity at 50–75 μg/mL nih.gov
Thiazole clubbed 1,3,4-oxadiazoles Various bacteria Potent antibacterial activity nih.gov
Thiazole clubbed 1,3,4-oxadiazoles Various fungi Potent antifungal activity nih.gov
4-(Indol-3-yl)thiazole-2-amines S. aureus, S. Typhimurium, MRSA, P. aeruginosa, E. coli MIC in the range of 0.06–1.88 mg/mL mdpi.com

Target Identification and Validation in Cellular Models

For newly discovered active compounds, identifying the molecular target is a crucial step. For the 2-aminothiazole class, various targets have been identified. For example, in the context of antiproliferative activity, tubulin has been validated as a direct target for N,4-diaryl-1,3-thiazole-2-amines through tubulin polymerization and immunostaining experiments. nih.gov Molecular docking studies further supported the binding of these compounds to the colchicine (B1669291) binding site of tubulin. nih.gov

Structure Activity Relationship Sar Studies

Systematic Modification of the Cyclobutyl Moiety

The C4-position of the 2-aminothiazole (B372263) scaffold is a key determinant of biological activity. While direct SAR studies on the 4-cyclobutyl moiety of the title compound are not extensively documented, inferences can be drawn from related 4-substituted analogs. The size and nature of the substituent at this position can significantly influence the compound's interaction with its biological target.

For instance, in the context of anticancer activity, the introduction of a bulky phenyl group at the C4-position has been noted. nih.gov The replacement of a linear alkyl chain with a cyclic moiety like cyclobutyl introduces conformational rigidity, which can be advantageous for binding to specific protein pockets. The cyclobutyl group, being a non-polar and hydrophobic aliphatic chain, may contribute favorably to the compound's activity, a trend observed in other 2-aminothiazole derivatives where hydrophobic aliphatic chains at the para-position of a scaffold enhanced activity. nih.gov

The exploration of other cycloalkyl groups at the C4-position, such as cyclopropyl (B3062369) or cyclopentyl, would be a logical extension of SAR studies. Comparing the activity of 4-cyclobutyl-5-methyl-1,3-thiazol-2-amine with its cyclopropyl and cyclopentyl counterparts could elucidate the optimal ring size for a given biological target.

Table 1: Comparison of C4-Substituents in 2-Amino-5-methylthiazole Analogs and Their Potential Impact on Activity

C4-SubstituentPotential Impact on ActivityRationale
CyclobutylMay provide a balance of size and conformational rigidity, potentially leading to favorable binding interactions.Introduces a specific three-dimensional conformation that may fit well into a target's binding site.
CyclopropylSmaller ring size might be optimal for targets with more constrained binding pockets.Offers a different steric and electronic profile compared to the cyclobutyl group.
EthylIncreased flexibility compared to cyclic analogs, which could be beneficial or detrimental depending on the target.Represents a less sterically hindered and more flexible alkyl substituent. koreascience.kr
PhenylCan introduce pi-stacking interactions and increase hydrophobic contacts, often leading to enhanced potency. nih.govThe aromatic ring offers different binding possibilities compared to aliphatic cycloalkyl groups.

This table is generated based on general principles of medicinal chemistry and data from related compounds, as direct comparative studies for the title compound are limited.

Derivatization of the 2-Amino Group

The 2-amino group of the thiazole (B1198619) ring is a primary site for derivatization and has been shown to be highly flexible in accommodating a wide range of substituents. nih.gov This position is often a key vector for modulating the pharmacokinetic and pharmacodynamic properties of 2-aminothiazole-based compounds.

Studies on related 2-aminothiazoles have demonstrated that acylation of the 2-amino group can lead to a significant enhancement of biological activity. For example, the introduction of substituted benzoyl groups at this position has been shown to improve the antitubercular activity of 4-(2-pyridinyl)-1,3-thiazol-2-amines by over 100-fold. nih.gov This suggests that the electronic and steric properties of the acyl substituent are critical for activity.

Furthermore, the formation of Schiff bases by reacting the 2-amino group with various aldehydes and ketones is another common derivatization strategy. nih.gov This modification introduces a diverse array of functionalities that can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds.

Table 2: Examples of 2-Amino Group Derivatization in Thiazole Analogs and Their Reported Effects

Derivative TypeExample SubstituentReported Effect on ActivityReference
Acyl AmideN-(3-Chlorobenzoyl)Significant improvement in antitubercular activity. nih.gov
Schiff BaseReaction with various aldehydes/ketonesPotential for enhanced antimicrobial activity. nih.gov
Urea/Thiourea (B124793)Phenyl isothiocyanateSynthesis of thiourea derivatives with antimicrobial properties. nih.gov
Maleic Anhydride (B1165640) Adduct(Z)-4-oxo-4-{...}but-2-enoic acidDemonstrates the chemical reactivity of the 2-amino group for introducing new functionalities. nih.gov

Exploration of Substituents on the 5-Methyl Position

The substituent at the 5-position of the thiazole ring also plays a role in modulating biological activity, often in conjunction with the substituent at the 4-position. While the title compound features a methyl group at this position, exploring other substituents could lead to improved potency or selectivity.

In some series of 2-aminothiazole derivatives, the presence of a methyl group at the C5-position has been found to be less favorable for certain biological activities, such as anticancer cytotoxicity, where its removal or replacement led to increased potency. nih.gov Conversely, in other contexts, a methyl group at C5 can be beneficial. For instance, in a series of 4-(indol-3-yl)thiazole-2-amines, the presence of a 5-methyl group was associated with antifungal activity, and its removal was detrimental. nih.gov

The electronic nature of the substituent at the C5-position can also be influential. The introduction of bromo or other electron-withdrawing groups at this position has been explored in various 2-aminothiazole series. nih.gov

Table 3: Influence of C5-Substituent on the Activity of 2-Aminothiazole Analogs

C5-SubstituentContextObserved EffectReference
MethylAnticancer activityDecreased potency in some cases. nih.gov
MethylAntifungal activityBeneficial for activity; its removal was detrimental. nih.gov
BromoAnticancer activityResulted in compounds with micromolar IC50 values. nih.gov
HydrogenKinase inhibitionReplacement of a methyl group with hydrogen led to a significant loss in activity in one series but an 80-fold increase in potency in another. acs.org

Positional Isomerism and Its Impact on Activity

Positional isomerism can have a profound impact on the physicochemical and biological properties of a molecule. In the case of this compound, an isomeric form would be 5-Cyclobutyl-4-methyl-1,3-thiazol-2-amine. Although no direct comparative studies between these two specific isomers are available, the principles of positional isomerism suggest that their biological activities could differ significantly.

The relative positions of the substituents can affect the molecule's dipole moment, solubility, and metabolic stability. For example, one isomer might be more susceptible to metabolic enzymes due to the accessibility of a particular group, leading to a different pharmacokinetic profile. The electronic environment of the 2-amino group could also be subtly altered by the change in substituent positions, potentially affecting its pKa and hydrogen bonding capacity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known crystal structure of the biological target, pharmacophore modeling and ligand-based drug design are powerful tools for understanding SAR and designing new, more potent analogs. A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features required for biological activity.

A typical pharmacophore model for this compound might include:

A hydrogen bond donor (the 2-amino group).

A hydrogen bond acceptor (the thiazole nitrogen).

A hydrophobic feature (the cyclobutyl group).

An additional hydrophobic or steric feature (the 5-methyl group).

By generating a library of conformers for the active compound and its analogs, a 3D-QSAR (Quantitative Structure-Activity Relationship) model could be developed. This model would correlate the spatial arrangement of these features with the observed biological activity, providing a predictive tool for designing new compounds. For instance, the future development of a pharmacophore model for ethyl-2-aminothiazole-4-carboxylate Schiff bases has been proposed to identify lead molecules. nih.gov Such an approach could be readily applied to the this compound series to guide the synthesis of more effective derivatives.

Computational Drug Design and in Silico Screening

Virtual Screening against Publicly Available Protein Databases

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net In the case of 4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine, this process would involve screening the compound against large databases of protein structures, such as the Protein Data Bank (PDB). This approach allows for the rapid exploration of potential interactions between the ligand (this compound) and a wide array of biological targets.

The process would typically involve molecular docking simulations, where the compound is computationally placed into the binding site of a protein. The binding affinity is then estimated using a scoring function, which ranks potential poses. A high docking score would suggest a favorable interaction, warranting further investigation. Thiazole (B1198619) derivatives have been the subject of such screening campaigns to identify potential inhibitors for various targets, including kinases and other enzymes. nih.govmdpi.com

While no specific virtual screening results for this compound have been published, a hypothetical screening against a panel of common drug targets could yield results similar to those presented in Table 1.

Table 1: Hypothetical Virtual Screening Results for this compound

Protein Target PDB ID Predicted Binding Affinity (kcal/mol) Potential Therapeutic Area
Cyclin-Dependent Kinase 2 (CDK2) 1HCK -8.5 Oncology
Tumor Necrosis Factor-alpha (TNF-α) 2AZ5 -7.9 Anti-inflammatory
Human Neutrophil Elastase (HNE) 1HNE -7.2 Inflammatory Diseases
Dihydrofolate Reductase (DHFR) 1DHF -6.8 Antimicrobial

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Ligand Efficiency and Lipophilicity Metrics Analysis

Ligand efficiency (LE) and lipophilicity are critical metrics in early-stage drug discovery for prioritizing compounds. LE is a measure of the binding energy per heavy atom, providing an indication of how efficiently a molecule binds to its target. Lipophilicity, often expressed as logP, influences a compound's solubility, permeability, and metabolic stability.

For this compound, these metrics would be calculated to assess its drug-like properties. A favorable balance between potency and physicochemical properties is essential for a successful drug candidate. While experimental data is unavailable, computational tools can predict these values. For instance, the predicted XlogP for the closely related 4-cyclopropyl-5-methyl-1,3-thiazol-2-amine (B1376726) is 1.6, suggesting moderate lipophilicity. uni.lu

Table 2: Predicted Physicochemical Properties of Thiazole Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted XlogP
This compound C8H12N2S 168.26 ~2.0 (estimated)
4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine C7H10N2S 154.23 1.6 uni.lu
4-Ethyl-5-methyl-1,3-thiazol-2-amine C6H10N2S 142.22 1.8 nih.gov

Note: The XlogP for this compound is an estimation based on its structure relative to similar compounds.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel molecular frameworks with similar biological activity but improved properties. nih.gov Bioisosteres are functional groups that can replace other groups in a molecule while retaining the desired biological activity. nih.gov This approach could be applied to this compound to explore alternative core structures or modifications to the cyclobutyl or methyl groups.

For example, the cyclobutyl group could be replaced with other cyclic or acyclic moieties to investigate their impact on binding and pharmacokinetics. Similarly, the thiazole core could be replaced with other five-membered heterocycles like oxazole (B20620) or imidazole (B134444) to explore different interaction patterns with a target protein. Computational methods can guide this process by predicting the consequences of such modifications. nih.gov

De Novo Design Approaches Utilizing the Thiazole Core

De novo design is a computational method that aims to design novel molecules with desired properties from scratch. Utilizing the 2-aminothiazole (B372263) core of this compound as a starting point, algorithms could be employed to "grow" new molecules within the binding site of a target protein. This approach can lead to the discovery of entirely new chemical entities that are optimized for a specific biological target. The thiazole ring is a versatile scaffold that has been extensively used in the design of new bioactive agents. mdpi.commdpi.com

Table 3: List of Mentioned Compounds

Compound Name
This compound
4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine uni.lu
4-Ethyl-5-methyl-1,3-thiazol-2-amine nih.gov
4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine nih.gov
Oxazole

Advanced Methodologies and Techniques in Thiazole Chemistry Research

Automation and High-Throughput Synthesis of Derivatives

The synthesis of large libraries of thiazole (B1198619) derivatives for screening and structure-activity relationship (SAR) studies has been revolutionized by automation and high-throughput synthesis techniques. These approaches offer significant advantages in terms of speed, efficiency, and resource management over traditional batch synthesis.

Continuous Flow Synthesis:

Automated continuous flow microreactor systems have emerged as a powerful tool for the multistep synthesis of complex thiazole derivatives. nih.govakjournals.comnih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.govakjournals.com For the synthesis of derivatives of 4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine , a flow chemistry approach could be envisioned starting from a suitable α-haloketone precursor, such as 1-bromo-1-cyclobutylpropan-2-one, and thiourea (B124793).

A hypothetical automated flow synthesis could involve the following sequential steps:

Hantzsch Thiazole Synthesis: Pumping solutions of the α-bromoketone and thiourea through a heated reactor coil to form the thiazole ring.

In-line Purification: Integration of a purification module, such as a scavenger resin or a liquid-liquid extraction unit, to remove unreacted starting materials and byproducts.

Functionalization: The purified thiazole stream could then be directed to a second reactor for further functionalization, for example, N-acylation or N-alkylation of the 2-amino group.

This automated process can generate a library of derivatives in a matter of hours, a significant improvement over conventional methods. akjournals.com Research on the continuous flow synthesis of other thiazole derivatives has demonstrated the generation of complex molecules in reaction times of less than 15 minutes with high yields (39–46%) over three continuous chemical steps without the isolation of intermediates. akjournals.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. capes.gov.brpetsd.orgjusst.org The application of microwave irradiation to the Hantzsch thiazole synthesis is well-documented and provides a rapid and efficient route to 2-aminothiazoles. petsd.orgnih.govmdpi.com The synthesis of This compound and its analogs could be significantly accelerated using this technology. The key advantages of MAOS in this context include uniform heating, which minimizes side product formation, and the ability to perform reactions in a closed-vessel system, allowing for temperatures above the solvent's boiling point. petsd.org

Synthesis MethodKey Advantages for Thiazole DerivativesPotential Application for this compound
Automated Flow Synthesis Precise control of reaction parameters, enhanced safety, potential for multistep reactions in a single sequence, and rapid library generation. nih.govakjournals.comAutomated synthesis of a library of N-substituted derivatives for biological screening.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and cleaner reaction profiles. petsd.orgjusst.orgEfficient and high-yield synthesis of the core thiazole structure and its analogs.

Application of Machine Learning in Predicting Reactivity and Activity

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery and chemical research by enabling the prediction of molecular properties, thereby guiding experimental efforts. mdpi.comuminho.ptresearchgate.net In the context of thiazole chemistry, ML models are being developed to predict both the reactivity of starting materials and the biological activity of the resulting compounds.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov For thiazole derivatives, QSAR models have been successfully developed to predict various activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net These models are typically built using a dataset of known thiazole compounds with their experimentally determined activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and used as input for ML algorithms. nih.gov

For This compound , a QSAR model could be developed to predict its potential biological activities. This would involve:

Data Collection: Assembling a dataset of structurally similar 2-aminothiazoles with known biological data.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as topological, electronic, and steric properties.

Model Training and Validation: Using ML algorithms like Random Forest, Support Vector Machines (SVM), or deep neural networks to train a predictive model. nih.govnih.govijsmr.in The model's performance would be rigorously validated using techniques like cross-validation and an external test set. nih.gov

A study on thiazole derivatives for anticancer activity utilized a QSAR model that achieved a squared correlation coefficient (R²) of 0.542, indicating a moderate predictive ability. nih.gov Another study on 4-thiazolidinones for antitrypanosomal activity developed QSAR models with high predictive ability (Q²ext up to 0.830). nih.gov

Predicting Reactivity:

Machine learning models can also be trained to predict the outcome of chemical reactions, including reaction yields and the likelihood of a reaction proceeding under specific conditions. By analyzing large datasets of chemical reactions, these models can learn the complex relationships between reactants, reagents, and reaction outcomes. This predictive capability can save significant time and resources by prioritizing reactions that are most likely to be successful.

Machine Learning ApplicationDescriptionRelevance to this compound
QSAR Modeling Predicts biological activity based on chemical structure. nih.govnih.govCould guide the design of derivatives with enhanced therapeutic potential.
Reactivity Prediction Predicts the outcome and yield of chemical reactions.Could optimize the synthesis of the target compound and its analogs.

Advanced Chromatography and Mass Spectrometry for Reaction Monitoring and Purification

The analysis and purification of reaction mixtures are critical steps in chemical synthesis. Advanced analytical techniques, particularly when coupled, provide powerful tools for real-time reaction monitoring and efficient purification of thiazole derivatives.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS):

UPLC-MS is a highly sensitive and high-throughput analytical technique that combines the high separation efficiency of UPLC with the mass-selective detection of MS. This technique is invaluable for monitoring the progress of thiazole synthesis, allowing for the rapid identification of starting materials, intermediates, products, and byproducts in a complex reaction mixture. nih.gov The high resolution and speed of UPLC enable the separation of closely related isomers, which can be challenging with traditional HPLC. The mass spectrometer provides molecular weight information, confirming the identity of the synthesized compounds. nih.gov For This compound , UPLC-MS would be the method of choice for reaction monitoring and purity assessment.

On-Chip Electrospray Ionization Mass Spectrometry (ESI-MS):

Recent advancements have seen the integration of chemical synthesis, separation, and ESI-MS on a single microfluidic chip. This "lab-on-a-chip" approach allows for real-time monitoring of reactions with very small sample volumes. This has been demonstrated for the synthesis of thiazoles, providing immediate feedback on reaction kinetics and product formation.

Preparative Chromatography:

For the purification of thiazole derivatives, preparative HPLC is a widely used and effective method. Modern systems with automated fraction collection allow for the efficient isolation of target compounds from complex mixtures, yielding highly pure materials for subsequent biological testing.

Analytical TechniqueApplication in Thiazole ChemistryBenefit for this compound Research
UPLC-MS Real-time reaction monitoring, purity assessment, and identification of byproducts. nih.govEnsures the synthesis of a well-characterized and pure compound.
On-Chip ESI-MS Miniaturized, real-time reaction monitoring with minimal sample consumption.Allows for rapid optimization of reaction conditions.
Preparative HPLC High-resolution purification of target compounds.Provides highly pure material for accurate biological evaluation.

Photochemistry and Electrochemistry in Thiazole Functionalization

Photochemistry and electrochemistry offer green and sustainable alternatives to traditional synthetic methods for the functionalization of heterocyclic compounds like thiazoles. These techniques often proceed under mild conditions and can provide access to novel chemical transformations. organic-chemistry.org

Photochemical Functionalization:

Photochemical reactions utilize light energy to promote chemical transformations. In the context of thiazole chemistry, photochemical methods can be employed for C-H functionalization, allowing for the direct introduction of new substituents onto the thiazole ring without the need for pre-functionalized starting materials. This approach is highly atom-economical and can lead to the synthesis of novel derivatives that are not easily accessible through conventional methods. For This compound , photochemical C-H functionalization could potentially be used to introduce substituents at the C-4 or C-5 positions of the thiazole ring, or even on the cyclobutyl moiety.

Electrochemical Synthesis:

Electrochemical methods use electrical current to drive chemical reactions. The electrochemical synthesis of thiazoles and their derivatives has been reported to be an efficient and environmentally friendly process. acs.org These reactions can often be performed at room temperature without the need for catalysts or harsh reagents. For instance, the electrochemical oxidative cyclization of enaminones with thioamides provides a green route to thiazoles. organic-chemistry.org Furthermore, electrochemical methods can be used for the functionalization of the thiazole ring, such as the introduction of thioether groups. acs.org

Advanced MethodologyPrinciplePotential Application for this compound
Photochemistry Uses light to initiate chemical reactions, enabling unique transformations like C-H functionalization.Direct introduction of functional groups onto the thiazole or cyclobutyl ring to create novel analogs.
Electrochemistry Uses electrical current to drive redox reactions, offering a green and mild synthetic route. organic-chemistry.orgacs.orgSustainable synthesis of the core thiazole structure and subsequent functionalization.

Future Directions and Prospective Research

Development of Novel Synthetic Methodologies

The synthesis of 2-aminothiazole (B372263) derivatives is a well-established field, yet there is continuous innovation aimed at improving efficiency, sustainability, and molecular diversity. derpharmachemica.comtandfonline.com For 4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine, future synthetic efforts could focus on several key areas:

Green Chemistry Approaches : The development of environmentally benign synthetic routes is a major trend in organic chemistry. benthamdirect.comnih.gov Future methodologies for synthesizing this compound and its analogs could utilize greener solvents, catalysts, and reaction conditions to minimize environmental impact. nih.gov For instance, one-pot syntheses and reactions in aqueous media are becoming increasingly common for thiazole (B1198619) synthesis. asianpubs.org

Catalytic Systems : The use of novel catalysts can offer significant advantages in terms of reaction rates, yields, and selectivity. Research into new metal-based or organocatalytic systems could provide more efficient pathways to 2-aminothiazoles. nih.govmdpi.com

Flow Chemistry : Continuous flow synthesis offers benefits such as improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of this compound could enable more efficient and controlled production.

A summary of emerging synthetic strategies for thiazole derivatives is presented in the table below.

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Multicomponent Reactions Multiple starting materials are combined in a single step to form a complex product. nih.govmdpi.comacs.orgIncreased efficiency, reduced waste, and the ability to rapidly generate a library of analogs.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates. nih.govShorter reaction times and potentially higher yields.
Chemoenzymatic Synthesis Employs enzymes as catalysts to achieve high selectivity under mild conditions. mdpi.comEnhanced enantioselectivity and a more sustainable synthetic process.

Exploration of New Biological Targets for Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.net While thiazole derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents, the exploration of new biological targets is a key area for future research. nih.govmdpi.comacs.orgnih.govrsc.orgfrontiersin.org

For this compound, prospective research could involve screening against a diverse panel of biological targets to uncover novel therapeutic applications. Some promising areas of investigation include:

Kinase Inhibition : Many thiazole-containing compounds have shown potent inhibitory activity against various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. rsc.orgfrontiersin.org Screening this compound and its derivatives against a broad range of kinases could identify new anticancer agents. nih.govrsc.org

Neurodegenerative Diseases : There is growing interest in the potential of small molecules to modulate pathways involved in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Investigating the effects of this compound on targets relevant to these conditions could open up new avenues for treatment.

Infectious Diseases : The rise of antimicrobial resistance necessitates the discovery of new drugs with novel mechanisms of action. Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity. benthamdirect.commdpi.com Screening this compound against various bacterial and fungal strains could lead to the development of new anti-infective agents.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods has revolutionized the drug discovery process. jddhs.comnih.gov For this compound, a combined in silico and in vitro/in vivo approach can significantly accelerate the identification of lead compounds and the optimization of their properties.

Future research in this area would likely involve:

Virtual Screening : Computational techniques such as molecular docking and pharmacophore modeling can be used to screen large libraries of virtual compounds based on the this compound scaffold against specific biological targets. jddhs.comnih.govnih.govresearchgate.net This can help prioritize the synthesis of molecules with the highest probability of being active.

Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR models can be developed to correlate the structural features of this compound analogs with their biological activity. jddhs.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding further synthetic efforts.

Molecular Dynamics Simulations : These simulations can provide insights into the binding mode and stability of this compound at its biological target, aiding in the rational design of more potent and selective analogs. jddhs.comnih.gov

The integration of these computational tools with experimental validation is a powerful strategy for accelerating the drug discovery pipeline.

Design of Chemical Probes for Cellular Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The development of a chemical probe based on the this compound scaffold could be a valuable tool for basic research.

The design and synthesis of such a probe would involve:

Identification of a Specific Target : The first step is to identify a biological target for which this compound or a close analog shows high affinity and selectivity.

Functionalization : The core scaffold would be functionalized with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to allow for visualization or affinity purification of the target protein.

Validation : The resulting chemical probe would need to be rigorously validated to ensure that it retains its affinity and selectivity for the intended target and that the attached tag does not interfere with its biological activity.

The development of a potent and selective chemical probe from the this compound scaffold would provide a powerful tool for dissecting complex cellular pathways and identifying new drug targets.

Multicomponent Reactions for Enhanced Molecular Complexity Generation

Multicomponent reactions (MCRs) are chemical transformations in which three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials. nih.govmdpi.comacs.org MCRs are highly convergent and atom-economical, making them ideal for the rapid generation of molecular complexity and the construction of diverse compound libraries. benthamdirect.comnih.gov

For the this compound scaffold, the application of MCRs could lead to the discovery of novel derivatives with enhanced biological activity. Future research in this area could focus on:

Development of Novel MCRs : Designing new MCRs that incorporate the 2-aminothiazole core as a key building block would open up new avenues for chemical space exploration.

Library Synthesis : Utilizing MCRs to synthesize large and diverse libraries of this compound analogs for high-throughput screening against a variety of biological targets.

Combinatorial Chemistry : Combining MCRs with combinatorial chemistry strategies would allow for the systematic exploration of structure-activity relationships and the rapid optimization of lead compounds.

The use of MCRs represents a powerful approach to expanding the chemical diversity of the this compound scaffold and increasing the likelihood of discovering novel bioactive molecules.

Q & A

Q. What are the established synthetic routes for 4-cyclobutyl-5-methyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The synthesis of thiazole derivatives often employs cyclization reactions. For example, cyclobutyl-substituted thiazoles can be synthesized via the Hantzsch thiazole method, which involves reacting α-haloketones with thioureas or thioamides under basic conditions. Catalysts like zinc chloride may enhance cyclization efficiency . Optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or DMF) can improve yields. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the pure compound .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions, such as distinguishing cyclobutyl proton splitting patterns. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography, refined using programs like SHELXL , provides definitive structural confirmation. Elemental analysis validates stoichiometry .

Q. How does the cyclobutyl substituent influence the compound’s physicochemical properties?

The cyclobutyl group introduces steric hindrance, potentially reducing solubility in polar solvents. Computational modeling (e.g., DFT calculations) can predict logP values to assess lipophilicity, which is critical for bioavailability. Experimental solubility tests in water, DMSO, and ethanol are recommended to guide formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data during structural refinement of this compound?

Discrepancies in X-ray data (e.g., bond lengths or angles) may arise from disorder in the cyclobutyl ring. Using SHELXL , refine the structure with constraints for thermal parameters and apply TWIN/BASF commands for twinned crystals. Cross-validate with NMR data to confirm substituent conformations. If unresolved, consider alternative space groups or high-resolution synchrotron data .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Modify the cyclobutyl group to smaller (cyclopropyl) or bulkier (adamantyl) substituents and compare receptor-binding affinities using radioligand assays . For example, replacing cyclobutyl with a fluorinated aryl group (as in SSR125543A) enhanced corticotropin-releasing factor receptor antagonism . Pair SAR with molecular docking to identify key interactions (e.g., hydrogen bonding with thiazole-NH₂) .

Q. How do competing reaction pathways (e.g., oxidation vs. nucleophilic substitution) affect derivatization of this compound?

The thiazole ring’s electron-rich NH₂ group facilitates nucleophilic substitution at C-5. However, oxidation to sulfoxides may occur under strong oxidizing conditions (e.g., H₂O₂/CH₃COOH). To prioritize substitution, use mild bases (K₂CO₃) and protect the amine with Boc groups before reaction . Monitor reaction progress via TLC or LC-MS to detect side products .

Q. What methodologies address low yields in large-scale synthesis of this compound?

Scale-up challenges often stem from exothermic cyclization. Use flow chemistry to control temperature and improve mixing. Alternatively, employ microwave-assisted synthesis to reduce reaction time and byproduct formation. Catalyst recycling (e.g., ZnCl₂ immobilized on silica) can enhance cost efficiency .

Methodological Considerations

Q. How should researchers interpret conflicting bioactivity data across different assay systems?

Discrepancies may arise from cell-line-specific receptor expression or assay sensitivity. Validate activity in orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) . Use positive controls (e.g., known receptor antagonists) and statistical tools (e.g., ANOVA) to assess reproducibility .

Q. What analytical approaches distinguish isomeric byproducts during synthesis?

Isomeric impurities (e.g., cyclobutyl regioisomers) can be resolved via chiral HPLC or GC-MS. Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) . For enantiomers, employ chiral derivatizing agents (e.g., Mosher’s acid) .

Q. How can computational tools predict the metabolic stability of this compound?

Use in silico platforms like ADMET Predictor™ or SwissADME to estimate cytochrome P450 metabolism. Focus on vulnerable sites (e.g., thiazole sulfur for oxidation). Validate predictions with in vitro microsomal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.